2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Description
Properties
CAS No. |
1184920-95-3 |
|---|---|
Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H10N4O2/c10-9-11-5-6-1-2-7(15)13(3-4-14)8(6)12-9/h1-2,5,14H,3-4H2,(H2,10,11,12) |
InChI Key |
YZQWTSZUYGWGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C2=NC(=NC=C21)N)CCO |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Construction from Pyridine Precursors
A prevalent approach involves constructing the pyrimidine ring onto a prefunctionalized pyridine derivative. For example, Victory et al. demonstrated that α,β-unsaturated esters (e.g., 3 ) react with malononitrile (4 ) in methanolic sodium methoxide to form 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles (5 ). Subsequent cyclization with guanidine (6 ) yields 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones (7 ). Adapting this method, introducing a hydroxyethyl moiety at the C8 position could involve substituting the methoxy group in 5 with a 2-hydroxyethyl-containing nucleophile prior to cyclization.
Pyridine Ring Formation from Pyrimidine Templates
Conversely, building the pyridine ring onto a pyrimidine scaffold offers regiochemical control. The patent CN101870695B details a cyclization between 2-amino-3-hydroxypyridine and 2-acetylbutyrolactone catalyzed by dimethylaminopyridine (DMAP) in toluene, producing 3-(2-hydroxyethyl)-9-hydroxy-2-methyltetrahydro-pyrido[1,2-α]pyrimidin-4-one. While this intermediate differs from the target compound, its synthetic logic—using lactones to introduce hydroxyalkyl chains—provides a template for 8-(2-hydroxyethyl) substitution.
Functionalization of the Pyrido[2,3-d]Pyrimidinone Core
Hydroxyethyl Group Installation
Post-cyclization alkylation represents a viable route to introduce the 2-hydroxyethyl group. In CN101870695B, hydrogenation of a chloroethyl intermediate (e.g., 3-(2-chloroethyl)-substituted pyridopyrimidinone) over palladium carbon yields the corresponding hydroxyethyl derivative. Applying this strategy, chlorination of a C8-methyl group using sulfuryl chloride or PCl₅, followed by aqueous hydrolysis, could generate the desired hydroxyethyl moiety.
Amino Group Retention and Protection
The 2-amino group’s susceptibility to oxidation or side reactions necessitates protective strategies during synthesis. Kisliuk et al. employed reductive alkylation of 2,4-diaminopyrido[2,3-d]pyrimidines with aldehydes in the presence of sodium cyanoborohydride to install N-alkyl groups while preserving the amino functionality. For the target compound, transient protection of the 2-amino group with tert-butoxycarbonyl (Boc) or acetyl groups during hydroxyethylation steps could prevent unwanted side reactions.
Comparative Analysis of Synthetic Routes
Yield and Selectivity Considerations
Table 1 summarizes key synthetic approaches and their efficiencies:
Solvent and Catalyst Optimization
The choice of solvent significantly impacts cyclization efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the nucleophilicity of amino groups in pyridine precursors, whereas toluene minimizes side reactions in lactone-based cyclizations. Catalysts such as DMAP improve reaction rates by stabilizing transition states during lactone ring-opening.
Mechanistic Insights and Side Reaction Mitigation
Cyclization Reaction Pathways
In Victory’s method, the α,β-unsaturated ester undergoes conjugate addition with malononitrile, forming a tetrahydropyridine intermediate that cyclizes with guanidine via nucleophilic attack at the cyano carbon. Competing pathways may form smaller rings (e.g., pyrimidines instead of pyridopyrimidines), necessitating precise stoichiometric control.
Byproduct Formation in Hydroxyethylation
Chlorination-hydrolysis routes risk over-chlorination at adjacent positions or elimination reactions forming olefins. The patent CN101870695B addresses this by employing palladium-catalyzed hydrogenation under mild conditions (25–50°C) to reduce chloroethyl groups selectively without reducing the pyrimidinone carbonyl.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the C5–C6 bond to form unsaturated systems. Photochemical methods using DMSO as an oxidizing agent under UV irradiation (450 nm or 365 nm) yield dehydrogenated derivatives with enhanced aromaticity.
| Reaction | Conditions | Outcome | Yield |
|---|---|---|---|
| C5–C6 dehydrogenation | DMSO, UV (450 nm), 24h | Pyrido[2,3-d]pyrimidin-7(8H)-one with C5–C6 double bond | 75–85% |
This reaction enhances π-conjugation, potentially improving binding affinity to biological targets like tyrosine kinases .
Reduction Reactions
Reductive modifications target the hydroxyethyl chain or carbonyl group:
-
Hydroxyethyl reduction : Catalytic hydrogenation (H₂/Pd-C) converts the hydroxyethyl group to ethyl, altering solubility and steric effects.
-
Ketone reduction : NaBH₄ selectively reduces the C7 carbonyl to a hydroxyl group, forming 7,8-dihydro derivatives.
Nucleophilic Substitution at N8
The hydroxyethyl group undergoes alkylation or arylation under basic conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Iodoethane/NaH | DMF, 50°C, 10 min | 8-Ethyl derivative | 64% |
| 2-Iodopropane/NaH | DMF, 50°C, 30 min | 8-Isopropyl derivative | 69% |
| Iodomethyl/K₂CO₃ | DMF, 0°C → RT | 8-Methyl derivative | 73% |
These reactions demonstrate regioselectivity at N8, preserving the amino group at C2 .
Electrophilic Substitution at C2
The C2 amino group participates in diazotization and coupling reactions, enabling introduction of aryl or heteroaryl groups. For example, treatment with HNO₂ followed by CuCN yields cyano derivatives.
Cyclocondensation and Ring Expansion
The compound serves as a precursor in multi-component reactions:
-
Pyrimidine ring expansion : Reacting with α,β-unsaturated esters and malononitrile forms tricyclic systems .
-
Cycloadditions : [4+2] Diels-Alder reactions with dienophiles generate polycyclic architectures .
Hydroxyethyl Modification
-
Sulfonation : Reaction with SO₃·pyridine converts the hydroxyl group to a sulfonate ester, enhancing leaving-group ability.
-
Etherification : Williamson synthesis with alkyl halides produces ether derivatives (e.g., 8-(2-methoxyethyl)).
Amino Group Derivatization
-
Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) yields imine-linked analogs .
-
Acylation : Acetic anhydride acetylates the amino group, modulating hydrogen-bonding capacity.
Photochemical Reactions
UV irradiation (254 nm) induces dimerization via [2+2] cycloaddition between C5–C6 double bonds of two molecules, forming a bridged bicyclic structure.
Scientific Research Applications
2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins . This inhibition disrupts various signaling pathways involved in cell proliferation, survival, and differentiation, making it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations in analogous compounds influence biological activity, selectivity, and physicochemical properties. Below is a comparative analysis:
Substitution Patterns and Trends
- C2 Position: Amino or arylamino groups (e.g., -NH₂, -NHR) are prevalent in kinase inhibitors, enabling ATP-binding pocket interactions .
- N8 Position :
- C5-C6 Saturation :
Data Tables
Table 1: Substituent Distribution in Pyrido[2,3-d]pyrimidin-7(8H)-ones
Biological Activity
2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound characterized by a fused pyridine and pyrimidine ring system. Its structure includes an amino group at the second position and a hydroxyethyl substituent at the eighth position, which suggests significant potential for biological activity, particularly in pharmacological applications. This article reviews the biological activities associated with this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Structural Characteristics
The unique structural features of this compound include:
- Amino Group : Enhances interactions with biological targets.
- Hydroxyethyl Substituent : May improve solubility and bioavailability.
These features contribute to its reactivity and potential biological activities.
Biological Activities
Research indicates that derivatives of pyrido[2,3-d]pyrimidin-7(8H)-ones exhibit various biological activities, including:
- Antitumor Activity : Compounds in this class have been identified as potential inhibitors of tyrosine kinases, which are crucial in cancer signaling pathways .
- Antihypertensive Effects : Some derivatives have shown promise as angiotensin II receptor antagonists, which can help manage blood pressure .
- Neuroprotective Properties : Certain compounds have been linked to increased endogenous adenosine levels, suggesting potential in treating neurological disorders such as seizures .
Case Studies
Several studies have specifically evaluated the biological activity of compounds related to this compound:
-
Inhibition of Adenosine Kinase :
- A study reported that similar compounds effectively inhibited human adenosine kinase (hAdK), leading to increased levels of adenosine. This mechanism is beneficial for conditions like seizures and ischemic diseases .
- Inhibition assays demonstrated significant dose-dependent effects on hAdK activity, with some compounds showing over 85% inhibition at optimal concentrations.
- Antitumor Efficacy :
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods, often involving the reaction of pyridine derivatives with amines under basic conditions. The structure-activity relationship (SAR) analysis indicates that modifications to the amino or hydroxyethyl groups can significantly affect the compound's biological potency.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-amino-pyrido[2,3-d]pyrimidin-7(8H)-one | Structure | Lacks hydroxyethyl group but retains amino functionality; known for kinase inhibition. |
| 5-amino-pyrido[2,3-d]pyrimidin-7(8H)-one | Structure | Contains an amino group at position five; potential for different biological activities. |
| 6-hydroxy-pyrido[2,3-d]pyrimidin-7(8H)-one | Structure | Hydroxyl group at position six; may exhibit distinct solubility properties. |
Q & A
Q. What are the established synthetic routes for 2-amino-8-(2-hydroxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization and substitution. For example, α,β-unsaturated esters, malononitrile, and aryl-substituted guanidines can undergo cyclization to form pyridopyrimidinone intermediates . Hydroxyethyl substitution at the N-8 position is achieved by reacting intermediates like 2-aminopyridones with hydroxyethylating agents under acidic conditions (e.g., 85% formic acid/Ac₂O) to promote formylation and cyclization . Optimizing reaction time and temperature is critical: prolonged heating (>6 hours at 100°C) improves cyclization but may degrade sensitive intermediates. Yields range from 48–63% depending on substituent reactivity .
Q. How is the purity and structural integrity of this compound validated in synthetic chemistry research?
- Methodological Answer : Post-synthesis characterization employs 1H/13C-NMR to confirm substituent positions (e.g., hydroxyethyl at N-8) and detect impurities. For example, the 2-amino group shows a singlet at δ 6.77–6.59 ppm, while the hydroxyethyl group exhibits split peaks at δ 3.71 ppm in CDCl₃ . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]⁺ at 357.1600 vs. calculated 357.1590) . HPLC with UV detection (λ = 254 nm) is used to assess purity (>95% required for biological assays) .
Q. What preliminary biological screening models are recommended for evaluating its bioactivity?
- Methodological Answer : Initial screens focus on kinase inhibition (e.g., tyrosine kinases) using in vitro enzymatic assays with ATP competition protocols . Anticancer potential is tested via cell viability assays (e.g., MTT in HeLa or MCF-7 cells) at concentrations of 1–50 μM, with IC₅₀ values calculated using nonlinear regression . For phosphodiesterase (PDE) inhibition, radiolabeled cAMP/cGMP substrates are used to measure IC₅₀ in recombinant PDE5 isoforms .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structural analogs of this compound?
- Methodological Answer : Discrepancies often arise from substituent effects on binding affinity. For example, replacing the hydroxyethyl group with cyclopropane (as in BP 8043) reduces PDE5 inhibition by >50%, likely due to steric hindrance . To address this:
- Perform molecular docking (e.g., AutoDock Vina) to compare binding poses of analogs in PDE5 or kinase active sites .
- Use isothermal titration calorimetry (ITC) to quantify thermodynamic differences in ligand-target interactions .
- Validate hypotheses with site-directed mutagenesis of key residues (e.g., PDE5 Gln817) to assess binding dependency .
Q. What computational strategies optimize the design of derivatives with enhanced selectivity?
- Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-31G*) predict electronic effects of substituents on aromatic rings, guiding synthesis of electron-deficient analogs for kinase selectivity . Machine learning (e.g., Random Forest models) trained on existing SAR data can prioritize substituents (e.g., halogen vs. methyl groups) for reduced off-target effects . Free-energy perturbation (FEP) simulations quantify binding energy differences between analogs and off-targets (e.g., PDE5 vs. PDE6) to refine selectivity .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Methodological Answer : Key issues include low yields in cyclization steps (e.g., 40% at 100 g scale vs. 60% in small batches) and sensitive intermediates (e.g., formamide derivatives prone to hydrolysis). Mitigation strategies:
- Use flow chemistry for precise control of reaction parameters (temperature, residence time) during cyclization .
- Replace Ac₂O with solid acid catalysts (e.g., Amberlyst-15) to minimize side reactions in hydroxyethylation .
- Employ DoE (Design of Experiments) to optimize solvent ratios (e.g., DMF/H₂O) and reagent stoichiometry .
Methodological and Analytical Challenges
Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?
- Methodological Answer : Critical steps (e.g., formylation with Ac₂O) require Schlenk line techniques under argon. For intermediates like 3-aryl-3,4,5,6-tetrahydropyridopyrimidinones, storage at -20°C in sealed vials with molecular sieves prevents degradation . In-line FTIR monitors reaction progress in real-time to avoid over- or under-reaction .
Q. What advanced analytical techniques elucidate degradation pathways in long-term stability studies?
- Methodological Answer : LC-MS/MS identifies degradation products (e.g., oxidation of hydroxyethyl to acetyl groups) under accelerated conditions (40°C/75% RH) . Solid-state NMR (¹³C CP-MAS) characterizes amorphous vs. crystalline degradation phases. Forced degradation studies with H₂O₂ or UV light reveal photolytic cleavage of the pyrimidinone ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
